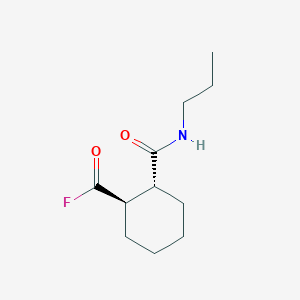
(1R,2R)-2-(Propylcarbamoyl)cyclohexane-1-carbonyl fluoride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,2R)-2-(Propylcarbamoyl)cyclohexane-1-carbonyl fluoride is a synthetic organic compound with a unique structure that includes a cyclohexane ring substituted with a propylcarbamoyl group and a carbonyl fluoride group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-(Propylcarbamoyl)cyclohexane-1-carbonyl fluoride typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, including the hydrogenation of benzene or the cyclization of linear alkanes.
Introduction of the Propylcarbamoyl Group: This step involves the reaction of cyclohexane with propyl isocyanate under controlled conditions to form the propylcarbamoyl derivative.
Addition of the Carbonyl Fluoride Group: The final step involves the reaction of the propylcarbamoylcyclohexane with a fluorinating agent, such as sulfur tetrafluoride, to introduce the carbonyl fluoride group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes:
Raw Material Preparation: Ensuring the purity of starting materials like cyclohexane, propyl isocyanate, and sulfur tetrafluoride.
Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and reaction time to maximize yield and minimize by-products.
Purification: Using techniques like distillation, crystallization, and chromatography to purify the final product.
化学反应分析
Types of Reactions
(1R,2R)-2-(Propylcarbamoyl)cyclohexane-1-carbonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl fluoride group can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding derivatives.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.
Oxidation Reactions: Oxidation of the propylcarbamoyl group can be achieved using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or alcohols, typically under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride, under anhydrous conditions.
Oxidation: Potassium permanganate or chromium trioxide, under acidic or basic conditions.
Major Products
Substitution: Formation of amides or esters.
Reduction: Formation of alcohols.
Oxidation: Formation of carboxylic acids or ketones.
科学研究应用
(1R,2R)-2-(Propylcarbamoyl)cyclohexane-1-carbonyl fluoride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (1R,2R)-2-(Propylcarbamoyl)cyclohexane-1-carbonyl fluoride involves its interaction with molecular targets, such as enzymes or receptors. The compound may act by:
Binding to Active Sites: Inhibiting or modulating the activity of enzymes by binding to their active sites.
Altering Molecular Pathways: Affecting signaling pathways by interacting with receptors or other proteins involved in cellular communication.
相似化合物的比较
Similar Compounds
Cyclohexane Derivatives: Compounds like cyclohexanone, cyclohexanol, and cyclohexanecarboxylic acid.
Carbamoyl Compounds: Compounds like N-propylcarbamate and N-propylurea.
Fluorinated Compounds: Compounds like fluoroacetate and trifluoroacetic acid.
Uniqueness
(1R,2R)-2-(Propylcarbamoyl)cyclohexane-1-carbonyl fluoride is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
属性
CAS 编号 |
288314-21-6 |
|---|---|
分子式 |
C11H18FNO2 |
分子量 |
215.26 g/mol |
IUPAC 名称 |
(1R,2R)-2-(propylcarbamoyl)cyclohexane-1-carbonyl fluoride |
InChI |
InChI=1S/C11H18FNO2/c1-2-7-13-11(15)9-6-4-3-5-8(9)10(12)14/h8-9H,2-7H2,1H3,(H,13,15)/t8-,9-/m1/s1 |
InChI 键 |
FHGZZKXFEXRARI-RKDXNWHRSA-N |
手性 SMILES |
CCCNC(=O)[C@@H]1CCCC[C@H]1C(=O)F |
规范 SMILES |
CCCNC(=O)C1CCCCC1C(=O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


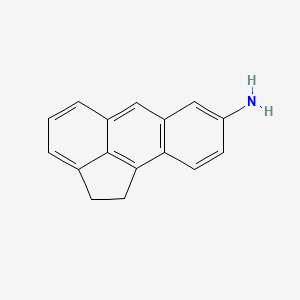
![(3,5-Bis{[2,4-bis(benzyloxy)phenyl]methoxy}phenyl)methanol](/img/structure/B12580526.png)
![{[(3,5-Dichlorophenyl)amino]methanediyl}bis(phosphonic acid)](/img/structure/B12580529.png)
![9-Oxa-2,7-diazadispiro[3.0.3~5~.1~4~]nonane](/img/structure/B12580536.png)
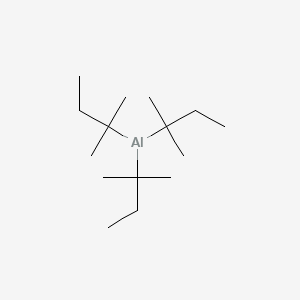
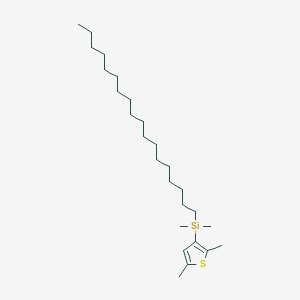
![4-(1-(tert-butyldimethylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)-N,N-dimethylbenzenamine](/img/structure/B12580559.png)
![3-{[(4-Methoxyphenyl)methyl]sulfanyl}cyclohex-2-en-1-one](/img/structure/B12580560.png)
![Chloro(dimethyl){[(1R)-1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]methyl}silane](/img/structure/B12580569.png)
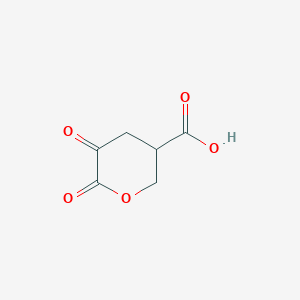
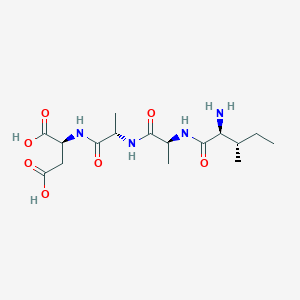
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 3-bromo-2-(bromomethyl)-4-chloro-, methyl ester](/img/structure/B12580588.png)


